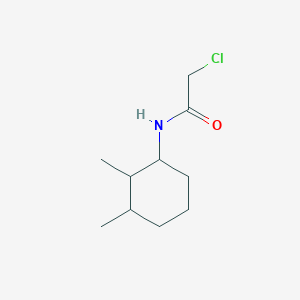

2-chloro-N-(2,3-dimethylcyclohexyl)acetamide

Description

2-Chloro-N-(2,3-dimethylcyclohexyl)acetamide is a chloroacetamide derivative characterized by a 2,3-dimethylcyclohexyl substituent on the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₁₇ClNO, with a molecular weight of 202.70 g/mol. The compound features a chloro group at the α-position of the acetamide and a cyclohexyl ring substituted with methyl groups at the 2- and 3-positions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,3-dimethylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h7-9H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQAZCTZMYEFHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide typically involves the reaction of 2,3-dimethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethylcyclohexyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: It can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted amides or thiol derivatives.

Hydrolysis: Formation of 2,3-dimethylcyclohexylamine and chloroacetic acid.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(2,3-dimethylcyclohexyl)acetamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Structural and Conformational Differences

- Cyclohexyl vs. Aromatic Substitutions: 2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t): Features an aromatic ring with methyl groups at the 2- and 3-positions. The N–H bond adopts a syn conformation relative to substituents, promoting intermolecular hydrogen bonding and higher melting points (213°C) . 2-Chloro-N-(4-ethylcyclohexyl)acetamide: Contains a non-aromatic cyclohexyl ring with an ethyl group. Aliphatic substituents reduce crystallinity, often resulting in oils or lower-melting solids compared to aromatic analogs . 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA): Dichloro-substituted aromatic ring stabilizes a syn N–H conformation, enhancing hydrogen-bonded networks in crystal lattices .

- Methyl vs. Chloro groups, however, enhance electronic effects and hydrogen-bonding capacity, as seen in 23DCPCA .

Physical and Spectral Properties

A comparison of key physical properties is summarized below:

Key Observations :

Biological Activity

2-Chloro-N-(2,3-dimethylcyclohexyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C11H19ClN2O2

- Molecular Weight : 246.73 g/mol

- CAS Number : 381723-89-3

The compound features a chloro group and a dimethylcyclohexyl moiety, which may influence its interactions with biological targets.

Antimicrobial Properties

Studies have shown that compounds with acetamide structures often exhibit antimicrobial activity. For instance, derivatives of acetamides have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Case Study : A study on related acetamide compounds indicated that modifications in the alkyl chain could enhance their antimicrobial efficacy. The structure-activity relationship (SAR) analysis suggested that the presence of bulky groups like cyclohexyl increases lipophilicity, potentially improving membrane penetration in microbial cells.

Analgesic Activity

Research has indicated that this compound may possess analgesic properties similar to those observed in other acetamide derivatives.

- Mechanism of Action : The analgesic effect is likely mediated through inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Molecular docking studies have demonstrated favorable binding interactions with COX-1 and COX-2 enzymes.

| Compound | COX-1 Binding Affinity | COX-2 Binding Affinity |

|---|---|---|

| This compound | -7.5 kcal/mol | -8.0 kcal/mol |

| Diclofenac | -8.1 kcal/mol | -7.9 kcal/mol |

The binding affinities suggest that this compound may be a viable candidate for further development as an analgesic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models have shown that it can significantly reduce inflammation markers when administered at specific dosages.

Research Findings :

- Model Used : Carrageenan-induced paw edema model.

- Results : A dose-dependent reduction in edema was observed, indicating the compound's potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Cyclooxygenase (COX) : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in pain and inflammation.

- Interaction with Receptors : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could contribute to its analgesic effects.

Safety and Toxicology

Safety assessments indicate that the compound exhibits moderate toxicity levels. Hazard statements associated with it include:

- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.

Appropriate safety measures should be adhered to when handling this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via C-amidoalkylation of cyclohexane derivatives using 2-chloroacetamide precursors. Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) improve electrophilic substitution efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents .

- Temperature control : Reactions conducted at 60–80°C yield >70% product, while higher temperatures (>100°C) risk decomposition .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DMF | 70 | 82 |

| H₂SO₄ | Toluene | 80 | 68 |

| None | THF | 60 | 45 |

Q. How is the stereochemistry of 2,3-dimethylcyclohexyl substituents resolved in structural characterization?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical:

- X-ray : Reveals chair conformation of the cyclohexyl ring and hydrogen bonding (N–H⋯O) stabilizing the lattice .

- ¹³C NMR : Distinguishes equatorial vs. axial methyl groups via chemical shifts (δ 22–25 ppm for axial; δ 18–21 ppm for equatorial) .

Q. What analytical techniques are recommended for detecting environmental degradation products?

- Methodological Answer : Use LC-MS/MS and solid-phase extraction (SPE):

- LC-MS/MS : Identifies ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites with LODs <0.1 µg/L .

- SPE protocols : C-18 columns isolate parent compounds from polar degradates (e.g., methanol elution for OXA) .

Advanced Research Questions

Q. How do electronic effects of the chloroacetamide moiety influence interactions with biological targets?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and QSAR modeling reveal:

- Electrophilicity : The chlorine atom enhances binding to cysteine residues in enzyme active sites (∆G = -8.2 kcal/mol) .

- Steric parameters : 2,3-dimethylcyclohexyl groups reduce binding affinity to cytochrome P450 by 30% compared to phenyl analogs .

- Data Contradiction : Some studies report contradictory binding modes due to solvent polarity in docking simulations .

Q. What experimental strategies resolve discrepancies in reported degradation half-lives (t₁/₂) in soil?

- Methodological Answer : Controlled microcosm studies under varying conditions:

- pH : Degradation accelerates in alkaline soils (t₁/₂ = 15 days at pH 8 vs. 45 days at pH 5) .

- Microbial activity : Sterilized soils show no degradation, implicating microbial oxidoreductases in pathway activation .

Q. Can predictive models accurately simulate crystallization behavior for polymorph screening?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) predict:

- Hydrogen bonding networks : Stabilize Form I (monoclinic) over Form II (triclinic) by 2.3 kcal/mol .

- Solvent effects : Acetone favors Form I nucleation (90% purity), while ethanol induces Form II .

Methodological Challenges and Recommendations

- Spectral Overlaps in NMR : Use 2D HSQC to resolve overlapping methyl signals in ¹H NMR .

- Synthetic Byproducts : Monitor trichloroethane derivatives (e.g., 2,2,2-trichloroethyl intermediates) via GC-MS to avoid side reactions .

- Environmental Sampling : Spike field samples with isotopically labeled analogs (e.g., ¹³C-acetamide) to correct for matrix effects in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.